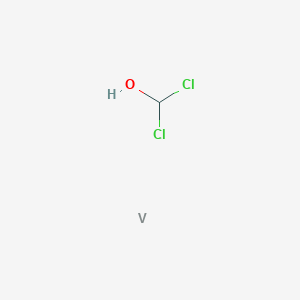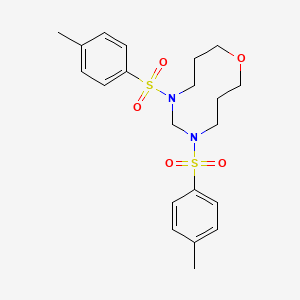
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is a chemical compound with the molecular formula C15H11Br2NO2 It is known for its unique structural properties, which include a benzoyl group and two bromine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- typically involves the acylation of 2-benzoyl-4,6-dibromoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-benzoyl-4,6-dibromoaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a catalyst such as pyridine or triethylamine to facilitate the acylation process.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated or reduced derivatives.
Applications De Recherche Scientifique
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,4-dibromophenyl)-: This compound is structurally similar but lacks the benzoyl group.
Acetanilide derivatives: These compounds share the acetamide functional group but differ in the substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is unique due to the presence of both the benzoyl group and the dibromo substitution on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88092-64-2 |
|---|---|
Formule moléculaire |
C15H11Br2NO2 |
Poids moléculaire |
397.06 g/mol |
Nom IUPAC |
N-(2-benzoyl-4,6-dibromophenyl)acetamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)18-14-12(7-11(16)8-13(14)17)15(20)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) |
Clé InChI |
LSZOGYFAECUWQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)






![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)





